molecular formula C16H15FN6O3S B2791498 N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 921083-63-8

N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2791498
CAS No.: 921083-63-8
M. Wt: 390.39
InChI Key: RSENNIGELZMAJN-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via a between an azide and a nitrile compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Sulfamoylation: The sulfamoyl group is added using a sulfonamide derivative in the presence of a base.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O3S/c1-11(24)19-13-5-7-15(8-6-13)27(25,26)18-10-16-20-21-22-23(16)14-4-2-3-12(17)9-14/h2-9,18H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSENNIGELZMAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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